molecular formula C21H22ClN3O3S B2857689 N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 892259-12-0

N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2857689
CAS RN: 892259-12-0
M. Wt: 431.94
InChI Key: FNEOBPUVKXIHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research into the synthesis of heterocyclic compounds, including pyrimidine derivatives, reveals the complexity and versatility of these molecules. For example, one study focuses on the stereochemical aspects and the preparation of partially saturated 3,1-benzoxazines, showing the intricate steps involved in creating complex molecules with specific configurations (Bernáth et al., 1985). Another study presents a one-pot synthesis method for thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, indicating a broad interest in synthesizing and exploring the properties of heterocyclic compounds for various applications (Dyachenko et al., 2020).

Biological Applications

The potential biological applications of compounds related to the query molecule are vast. One example is the synthesis of polyamides containing uracil and adenine, suggesting the integration of pyrimidine derivatives into polymers for specific functionalities (Hattori & Kinoshita, 1979). Another study explores the hydrogen bonding in anticonvulsant enaminones, which could provide insights into the design of new pharmaceuticals with enhanced efficacy and selectivity (Kubicki et al., 2000).

Antimicrobial and Anticancer Research

The synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials have been investigated, revealing the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-16-4-2-1-3-15(16)11-23-19(26)14-7-5-13(6-8-14)12-25-20(27)18-17(9-10-29-18)24-21(25)28/h1-4,9-10,13-14H,5-8,11-12H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEOBPUVKXIHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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